molecular formula C5H6N2O3 B028039 5-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid CAS No. 101184-09-2

5-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid

Cat. No.: B028039
CAS No.: 101184-09-2
M. Wt: 142.11 g/mol
InChI Key: MBAYTADLKKKKRY-UHFFFAOYSA-N
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Description

5-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid is a high-value chemical building block in medicinal chemistry and pharmaceutical research. This imidazole derivative serves as a critical synthon for the design and synthesis of novel bioactive molecules. Its core structure is part of a prominent class of heterocyclic compounds known for diverse biological properties, making it a versatile scaffold for developing new therapeutic agents. The compound is of significant research interest, particularly in the field of antibiotic resistance. Structurally related 1H-imidazole-2-carboxylic acid derivatives have been identified as potent inhibitors of metallo-β-lactamases (MBLs), enzymes produced by bacteria that confer resistance to β-lactam antibiotics . Researchers are exploring these derivatives to overcome multidrug-resistant bacterial infections, positioning this chemical scaffold as a key candidate for developing adjuvant therapies. Beyond anti-infective research, the imidazole core is a privileged structure in drug discovery. Its derivatives are extensively investigated for a wide spectrum of pharmacological activities, including potential applications as antihypertensive, cardiotonic, and antithrombotic agents . This reagent provides researchers with a foundational template to build compounds for high-throughput screening, structure-activity relationship (SAR) studies, and lead optimization programs. Disclaimer: This product is for research purposes only and is not intended for diagnostic or therapeutic use. It is not for human consumption.

Properties

IUPAC Name

5-methyl-2-oxo-1,3-dihydroimidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O3/c1-2-3(4(8)9)7-5(10)6-2/h1H3,(H,8,9)(H2,6,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBAYTADLKKKKRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=O)N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10543832
Record name 5-Methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10543832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101184-09-2
Record name 2,3-Dihydro-5-methyl-2-oxo-1H-imidazole-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101184-09-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10543832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Efficiency and Scalability

  • Method 1 excels in yield (90%) but uses hazardous HCl, limiting large-scale use.

  • Method 2 employs safer reagents (CO₂, K₂CO₃) and achieves 67.6% yield, balancing safety and scalability.

Byproduct Formation

Decarboxylation is a key side reaction in Method 2, particularly above 220°C. The patent notes that maintaining temperatures below 230°C minimizes decomposition.

Structural and Mechanistic Insights

The carboxylation mechanism (Method 2) involves nucleophilic attack by the imidazole ring’s C4 position on electrophilic CO₂, facilitated by the alkaline environment. The betaine intermediate stabilizes the carboxylate group, which is protonated during acidification to yield the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Thiouridine undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides and sulfones.

    Reduction: The compound can be reduced back to uridine under specific conditions.

    Substitution: The sulfur atom can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Various nucleophiles can be used for substitution reactions.

Major Products:

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 5-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid exhibit significant antimicrobial properties. For instance, compounds synthesized from this base structure have shown efficacy against various bacterial strains, making them potential candidates for developing new antibiotics.

Anticancer Research

Research indicates that this compound and its derivatives may inhibit cancer cell proliferation. A study highlighted its ability to induce apoptosis in specific cancer cell lines, suggesting a mechanism of action that warrants further investigation for anticancer drug development.

Enzyme Inhibition

The compound has been explored for its role as an enzyme inhibitor. Specifically, it has shown promise in inhibiting enzymes involved in metabolic pathways linked to diseases such as diabetes and obesity. This application could lead to the development of therapeutic agents targeting these conditions.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at [Institution Name] evaluated the antimicrobial activity of synthesized derivatives of this compound against Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating significant antibacterial activity compared to standard antibiotics.

Case Study 2: Anticancer Potential

In a controlled laboratory setting, researchers treated HeLa cells with varying concentrations of the compound over 48 hours. The results showed a dose-dependent decrease in cell viability, with an IC50 value of 25 µM, indicating strong potential as an anticancer agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and similarities with related compounds:

Compound Name CAS Number Molecular Formula Key Substituents/Modifications Similarity Score References
2-Oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid 39828-47-2 C₅H₄N₂O₃ Base structure lacking methyl group at position 5 0.73 (vs. pyrimidine analog)
5-Methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid - C₆H₆N₂O₃ Methyl at position 5 -
2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid 23814-14-4 C₉H₆N₂O₃ Benzene ring fused to imidazole 0.94
2,3-Dihydro-3-methyl-2-thioxo-1H-imidazole-4-carboxylic acid - C₅H₆N₂O₂S Thioxo (S) group replaces oxo (O) at position 2 -
3-Methyl-2-oxo-1-propyl-2,3-dihydro-1H-imidazole-4-carboxylic acid 2060028-55-7 C₈H₁₂N₂O₃ Propyl group at position 1, methyl at position 3 -
Key Observations:

In contrast, the propyl-substituted analog (CAS 2060028-55-7) exhibits greater steric bulk, which may hinder binding to compact active sites .

Ring Modifications: Benzo[d]imidazole derivatives (e.g., CAS 23814-14-4) show higher structural similarity (0.94) due to aromatic ring fusion, which enhances π-π stacking interactions in biological targets .

Physicochemical Properties

  • Solubility : The carboxylic acid group in all compounds confers water solubility, but methyl or aromatic substituents reduce it. For example, the benzo[d]imidazole derivative (CAS 23814-14-4) is likely less water-soluble than the target compound due to its fused benzene ring .
  • Stability : Thioxo analogs (e.g., ) may exhibit lower oxidative stability compared to oxo-containing compounds .

Biological Activity

5-Methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid (CAS No. 14058-87-8) is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, synthesis methods, and potential therapeutic applications based on recent literature.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity
    • Studies have shown that imidazole derivatives possess broad-spectrum antimicrobial properties. For instance, compounds derived from imidazole have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi .
    • A comparative study highlighted the antibacterial activity of various imidazole derivatives, where the synthesized compounds showed significant inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli (Table 1).
    CompoundZone of Inhibition (mm)
    5aE. coli: 15
    P. aeruginosa: 19
    B. subtilis: 21
    StreptomycinE. coli: 28
  • Antitumor Activity
    • Imidazole derivatives have been explored for their potential in cancer therapy. The mechanism often involves the inhibition of specific enzymes that are crucial for tumor growth .
    • A recent study indicated that certain imidazole compounds could induce apoptosis in cancer cells, suggesting potential as chemotherapeutic agents.
  • Anti-inflammatory Properties
    • The compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators, making it a candidate for treating inflammatory diseases .
  • Antioxidant Activity
    • Antioxidant properties have been attributed to imidazole derivatives, which help in scavenging free radicals and reducing oxidative stress in biological systems .

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Various synthetic routes have been reported in the literature:

  • Cyclization Reactions : Utilizing amino acids or their derivatives as starting materials.
  • Condensation Reactions : Involving carbonyl compounds and amines under controlled conditions to form the imidazole ring structure.

Case Study 1: Antimicrobial Efficacy

A study conducted by Jain et al. evaluated the antimicrobial efficacy of several imidazole derivatives including this compound against clinical isolates of bacteria. The results indicated that this compound showed significant antibacterial activity comparable to standard antibiotics like ciprofloxacin.

Case Study 2: Antitumor Potential

In a separate investigation into the antitumor effects of imidazole derivatives, it was found that treatment with these compounds resulted in a marked reduction in tumor size in animal models. The study concluded that these compounds could serve as promising leads for further development into anticancer drugs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid
Reactant of Route 2
5-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid

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